The synthesis of tert-butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves a multi-step process:
The molecular structure of tert-butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be described as follows:
1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-8(13)5-15-11/h8,13H,4-7H2,1-3H3...
, which encodes its structural information in a standardized format .
This structural complexity contributes to its potential biological activity and interaction with various biological targets.
tert-butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has been explored in several chemical reactions:
These reactions underline the compound's potential utility in synthetic organic chemistry.
The precise mechanism of action for tert-butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate remains largely unexplored due to its status as a relatively new chemical entity:
Further studies are required to elucidate these mechanisms fully.
The physical and chemical properties of tert-butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate include:
These properties are essential for evaluating the compound's potential applications in research and industry.
tert-butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate holds promise in several scientific applications:
Spirocyclic architectures represent a cornerstone of modern drug design, offering three-dimensional complexity that enhances target selectivity and improves pharmacokinetic profiles. These structurally constrained motifs bridge the gap between flat aromatic systems and flexible aliphatic chains, enabling access to underexplored chemical space. The 5-oxa-2-azaspiro[3.4]octane framework has emerged as a privileged scaffold in pharmaceutical development due to its balanced physicochemical properties and synthetic versatility [2] [7].
The 5-oxa-2-azaspiro[3.4]octane core exhibits remarkable vectorial control for pharmacophore placement, with its spirojunction creating two distinct planes for substituent attachment. This oxygen- and nitrogen-containing heterospirocycle provides multiple hydrogen bond acceptors and donors, facilitating specific interactions with biological targets. The scaffold's bridged oxygen (5-oxa) enhances metabolic stability compared to carbon-based chains, while the nitrogen (2-aza) offers a versatile point for functionalization, typically protected as a tert-butyl carbamate (Boc) during synthesis [1] [7]. This is evidenced by the storage stability of derivatives like tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, which maintains integrity at 2-8°C under sealed conditions [1]. The scaffold's compact molecular weight (typically <230 Da for derivatives) adheres to fragment-based drug design principles, enabling efficient lead optimization through modular derivatization at the 7-position hydroxyl group [7] [9].
Chirality governs molecular recognition processes, with enantiomers often exhibiting dramatically different pharmacological profiles. The 7-position of 5-oxa-2-azaspiro[3.4]octane constitutes a stereogenic center whose configuration dictates spatial orientation of functional groups. The (R) enantiomer of tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2165563-31-3 for (S) counterpart) enables stereoselective synthesis of drug candidates where three-dimensional positioning governs target engagement [9]. This chirality allows medicinal chemists to explore structure-activity relationships (SAR) with precision, particularly in CNS-targeting compounds where passage through biological membranes depends on specific stereochemistry. The commercial availability of both enantiomers (e.g., Fluorochem offers (S)-enantiomer at €132/100mg) supports high-throughput derivatization campaigns for lead optimization [9].
The (R)-configured derivative serves as a multipurpose building block in targeted drug discovery, particularly for protease inhibitors and GPCR modulators requiring defined spatial orientation. Its reactive 7-hydroxy group permits diverse transformations—etherification, esterification, or oxidation to ketone intermediates like tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1408075-90-0, MW: 227.26) [3] [10]. This functional handle enables conjugation to payloads in antibody-drug conjugates (ADCs) or incorporation into bifunctional PROTAC® degraders. The Boc-protected amine ensures compatibility with standard peptide coupling conditions, allowing sequential deprotection-functionalization sequences. Suppliers including Sigma-Aldrich (≥95% purity) and BLD Pharm provide this chiral synthon globally, underscoring its industrial relevance [2] [7].
Table 1: Commercial Suppliers of Chiral 5-Oxa-2-Azaspiro[3.4]octane Derivatives
Supplier | Compound | CAS | Purity | Price |
---|---|---|---|---|
Fluorochem | (S)-tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 2165563-31-3 | 98% | €287/250mg |
Sigma-Aldrich | tert-Butyl-8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (racemic) | 1453315-99-5 | 95% | $555/100mg |
BLD Pharm | tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (racemic) | 1408074-46-3 | >95% | Price on req |
Laibo Chem | tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (ketone derivative) | 1408075-90-0 | 98% | $2945/25g |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1